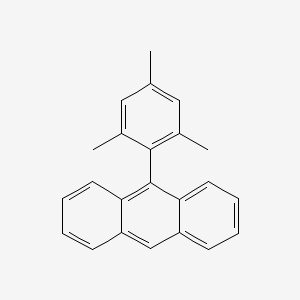
9-Mesitylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Mesitylanthracene is an organic compound that belongs to the anthracene family, characterized by its three fused benzene rings. The mesityl group, which is a derivative of mesitylene, is attached to the ninth position of the anthracene structure. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Mesitylanthracene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of anthracene with mesitylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the Friedel-Crafts alkylation remains the primary method. The scalability of this reaction allows for the production of significant quantities of the compound, which can be further purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Mesitylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Dihydroanthracene derivatives
Substitution: Functionalized mesitylanthracene derivatives
Wissenschaftliche Forschungsanwendungen
9-Mesitylanthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the study of photochemistry and photophysics.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9-Mesitylanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound of 9-Mesitylanthracene, known for its photophysical properties.
9-Methylanthracene: Similar in structure but with a methyl group instead of a mesityl group.
Phenyl-Linked Anthracene-Based Macrocycles: Compounds with phenylene spacers that exhibit unique optical properties.
Uniqueness of this compound: this compound stands out due to the presence of the mesityl group, which enhances its photophysical properties compared to its analogs. The mesityl group provides steric hindrance, reducing non-radiative decay processes and increasing fluorescence efficiency. This makes this compound particularly valuable in applications requiring high fluorescence intensity and stability.
Eigenschaften
Molekularformel |
C23H20 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
9-(2,4,6-trimethylphenyl)anthracene |
InChI |
InChI=1S/C23H20/c1-15-12-16(2)22(17(3)13-15)23-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)23/h4-14H,1-3H3 |
InChI-Schlüssel |
NSKHDJGKNMPEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)
![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
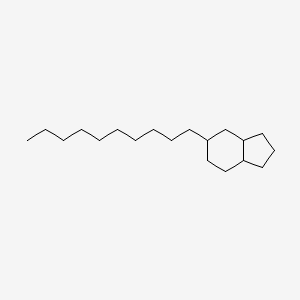

![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
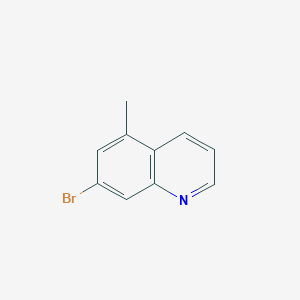
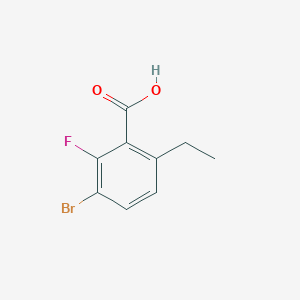
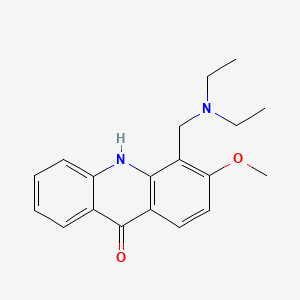
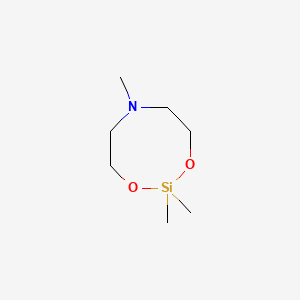
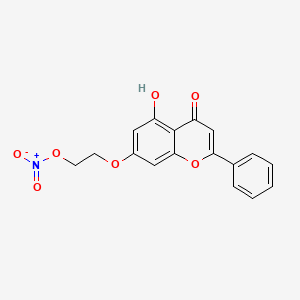
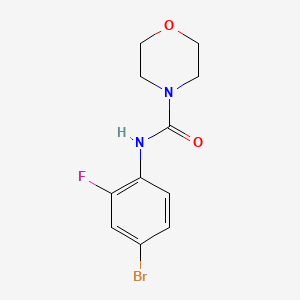
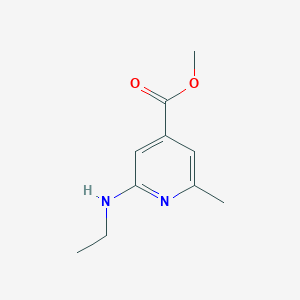
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
